Ethyl 5-(cyclopropanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(cyclopropanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H16FN3O4S and its molecular weight is 401.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
A significant application area is the synthesis of novel chemical entities, particularly those with heterocyclic cores. These compounds are foundational in medicinal chemistry due to their diverse biological activities. For instance, the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has been explored, revealing novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showing greater activity than their methyl analogues (Wu et al., 2006).
Antimicrobial and Antioxidant Activities
Another research domain focuses on the antimicrobial and antioxidant properties of these compounds. For example, certain synthesized lignan conjugates displayed significant antibacterial and antifungal properties, alongside profound antioxidant potential, as demonstrated through in vitro screening and docking studies (Raghavendra et al., 2016). This highlights the potential use of these compounds in developing new antimicrobial and antioxidant agents.
Anticancer Applications
The synthesized compounds have also been studied for their potential as anti-tumor agents. An efficient method was outlined for obtaining ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to a series of pyrazolo[3,4-d]pyrimidine derivatives. These compounds showed significant effects in mouse tumor model cancer cell lines, indicating their potential in cancer therapy (Nassar et al., 2015).
Properties
IUPAC Name |
ethyl 5-(cyclopropanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-2-27-19(26)15-13-9-28-17(21-16(24)10-3-4-10)14(13)18(25)23(22-15)12-7-5-11(20)6-8-12/h5-10H,2-4H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXIWNOWKZEJRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.